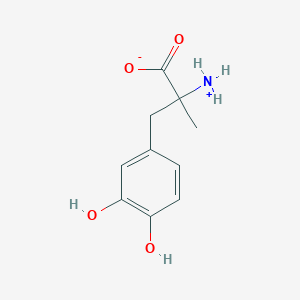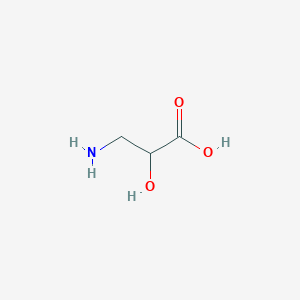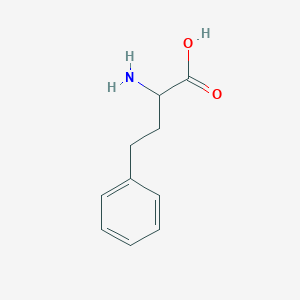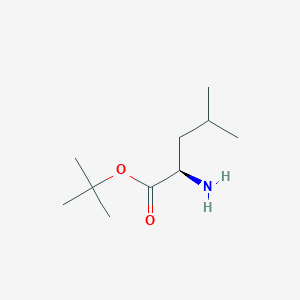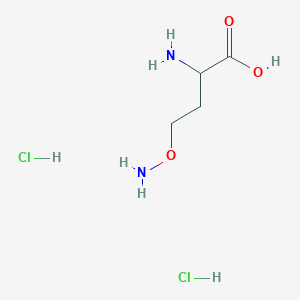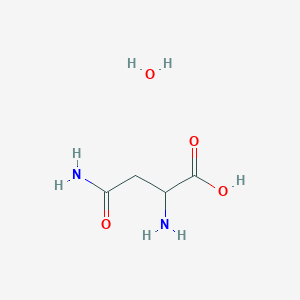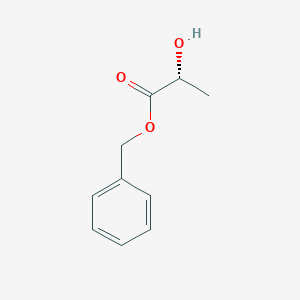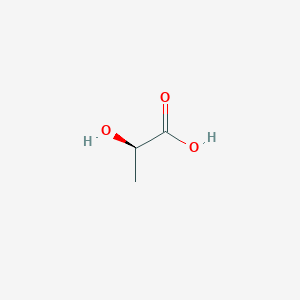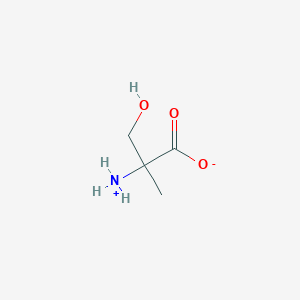
2,4-Diaminopentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diaminopentanedioic acid is a non-proteinogenic amino acid with the molecular formula C5H10N2O4. It is naturally found in some plants and bacteria and has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminopentanedioic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of diethyl malonate with ammonia, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions
2,4-Diaminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds .
科学研究应用
2,4-Diaminopentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development and as a treatment for certain medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
作用机制
The mechanism of action of 2,4-Diaminopentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context of its use .
相似化合物的比较
Similar Compounds
- 2,3-Diaminopropionic acid
- 2-Aminocaprylic acid
- 1,3-Diaminopropane
Uniqueness
2,4-Diaminopentanedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its non-proteinogenic nature also sets it apart from other amino acids, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
1421-04-1 |
|---|---|
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC 名称 |
(4S)-2,4-diaminopentanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |
InChI 键 |
LOPLXECQBMXEBQ-SCQFTWEKSA-N |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)N |
手性 SMILES |
C([C@@H](C(=O)O)N)C(C(=O)O)N |
规范 SMILES |
C(C(C(=O)O)N)C(C(=O)O)N |
同义词 |
2,4-diaminopentanedioicacid; 4-aminoglutamicacid; 1421-04-1; L-Glutamicacid,4-amino-,(4S)-; NSC58391; ACMC-20lms2; AC1L6GZH; 2,4-diamino-glutaricacid; DL-2,4-Diaminoglutaricacid; SCHEMBL600881; AC1Q5S42; DL-2,4-Diaminoglutaricacid; MolPort-003-905-697; 89497-09-6; 6930AA; AR-1G0795; NSC-58391; AKOS006272461; MCULE-4470732128; AK-59363; AM004078; FT-0692409 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


